N,N'-bis(2-methylphenyl)propanediamide is an organic compound characterized by its unique structure, which includes two 2-methylphenyl groups attached to a propanediamide backbone. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is also known by its IUPAC name, N,N'-bis(2-methylphenyl)malonamide, and has the CAS number 10378-79-7.
N,N'-bis(2-methylphenyl)propanediamide can be sourced from chemical suppliers and is classified under organic compounds, specifically in the category of amides. It is often utilized in research settings for its structural properties and potential reactivity in organic synthesis.
The synthesis of N,N'-bis(2-methylphenyl)propanediamide typically involves the reaction of 2-methylphenyl isocyanate with a suitable diamine under controlled conditions. Commonly used methods include:
N,N'-bis(2-methylphenyl)propanediamide has a molecular formula of . Its structure features two 2-methylphenyl groups connected via a propanediamide linkage, which can be represented as follows:
1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)This structural arrangement contributes to its unique chemical properties and reactivity.
N,N'-bis(2-methylphenyl)propanediamide can participate in various chemical reactions:
These reactions are significant for synthesizing more complex molecules and exploring the compound's reactivity profile.
The mechanism of action for N,N'-bis(2-methylphenyl)propanediamide is primarily studied in the context of its biological activity. The compound may interact with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or activation effects. This interaction often involves:
Research into these mechanisms aids in understanding the compound's potential therapeutic applications.
N,N'-bis(2-methylphenyl)propanediamide exhibits several notable physical and chemical properties:
These properties are essential for determining how the compound behaves under different conditions and its suitability for various applications.
N,N'-bis(2-methylphenyl)propanediamide has several applications across different scientific domains:
N,N'-Bis(2-methylphenyl)propanediamide (CAS 10378-79-7) adopts a well-defined molecular conformation characterized by a central propanediamide core symmetrically linked to two ortho-methyl-substituted phenyl rings. The molecular formula is C₁₇H₁₈N₂O₂, with a molecular weight of 282.34 g/mol [4]. The central carbonyl groups exhibit typical bond lengths: C=O bonds average 1.237–1.257 Å, while C–N bonds measure 1.360–1.369 Å, consistent with delocalization across the amide functionality [5] [9]. Unlike polymorphic analogs (e.g., tetragonal I4₁/a vs. monoclinic P2₁/n systems), this compound shows limited conformational flexibility due to steric constraints from the ortho-methyl groups, restricting rotation around the N–C(phenyl) bonds [9].
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Molecular Weight | 282.34 g/mol |
| Canonical SMILES | CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C |
| Crystal System | Monoclinic |
| Space Group | C2/c |
Key intramolecular forces govern the compound’s geometry:
The orientation of aromatic rings relative to the propanediamide core is sterically influenced:
Intermolecular forces drive crystal lattice formation:
Table 2: Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Geometry (°) |
|---|---|---|
| N–H⋯O (Hydrogen bond) | H⋯O: 2.16; N⋯O: 2.99 | D–H⋯A: 162 |
| C–H⋯O (Weak hydrogen bond) | H⋯O: 2.54 | D–H⋯A: 149 |
| π–π Stacking | Centroid: 3.80 | Interplanar: 3.53 |
Positional isomerism profoundly impacts structural features:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 24431-54-7
CAS No.: